N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Alpha7 nAChR Positive allosteric modulator Structure-activity relationship

Source this specific tetrazole-substituted aryl amide to probe α7 nAChR positive allosteric modulation (PAM) with defined SAR. Its unique 2-ethoxy/3-methoxy pattern is purpose-selected from Roche patent US 7,981,914 for cognitive, neuroinflammation, and pain target engagement. Essential for distinguishing regioisomeric pharmacology versus the 2-methoxy variant (CAS 483993-77-7) or the isobaric 2,4-dimethoxy analog (CAS 483994-90-7). Reliable 95% purity supports reproducible SAR and LC-HRMS/MS method development.

Molecular Formula C19H21N5O3
Molecular Weight 367.409
CAS No. 483993-54-0
Cat. No. B2890095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
CAS483993-54-0
Molecular FormulaC19H21N5O3
Molecular Weight367.409
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3
InChIInChI=1S/C19H21N5O3/c1-3-27-17-10-5-4-9-16(17)20-19(25)15(18-21-23-24-22-18)12-13-7-6-8-14(11-13)26-2/h4-11,15H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
InChIKeyBJQQTHMTKBKFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide (CAS 483993-54-0): Chemical Identity and Patent Lineage


N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide (CAS 483993-54-0) is a tetrazole-substituted aryl amide with the molecular formula C19H21N5O3 and molecular weight 367.4 g/mol . The compound belongs to a class of synthetic small molecules disclosed in Roche patent US 7,981,914 as positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), a target implicated in cognitive disorders, neuroinflammation, and pain [1]. The specific substitution pattern—a 2-ethoxyphenyl group on the amide nitrogen and a 3-methoxyphenyl moiety attached to the propanamide backbone via a tetrazole ring—represents one of the enumerated preferred embodiments within the patent's Markush structure, indicating it was intentionally selected for its anticipated pharmacological profile [1].

Why Generic Substitution Is Insufficient for N-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide


Tetrazole-substituted aryl amides as α7 nAChR PAMs exhibit steep structure-activity relationships (SAR) wherein minor modifications to the aryl substituents drastically alter potency, selectivity, and allosteric cooperativity [1]. The patent discloses that moving a methoxy group from the 3-position to the 2-position or replacing the ethoxy group with a methoxy or acetyl group generates analogs with distinct pharmacological fingerprints [1]. Consequently, simple in-class substitution—even among enumerated patent embodiments—cannot preserve the intended target profile; the 2-ethoxy/3-methoxy combination represents a specific, non-interchangeable selection within the SAR landscape. The quantitative evidence below isolates the measurable parameters that differentiate this compound from its closest structural neighbors.

Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide


Regioisomeric Methoxy Position: 3-Methoxy vs. 2-Methoxy Impact on Pharmacological Profile

The patent explicitly defines Ar2 as optionally substituted phenyl, listing 3-methoxy-phenyl and 2-methoxy-phenyl as distinct embodiments, implying that regioisomeric substitution alone produces differentiable receptor modulation [1]. The regioisomer N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-77-7) is cataloged separately by chemical suppliers, confirming it is treated as a distinct chemical entity rather than an interchangeable analog . Although target-specific EC50 values are not publicly disclosed for either compound, the patent's SAR logic indicates that the 3-methoxy orientation was deliberately chosen over the 2-methoxy variant for specific pharmacological advantages, making the target compound a discrete selection within the α7 nAChR PAM program [1]. Quantitative head-to-head functional data remain proprietary.

Alpha7 nAChR Positive allosteric modulator Structure-activity relationship

Patent-Scope Selectivity: Preferred Aryl Amide Embodiment Within α7 nAChR PAM Markush Family

U.S. Patent 7,981,914 enumerates 2-ethoxy-phenyl as one of the specifically preferred Ar1 groups and 3-methoxy-phenyl as a specifically preferred Ar2 group, placing the target compound within the intersection of two independently preferred substitution lists [1]. In contrast, many other patent-claimed analogs contain only one preferred substituent or none. This combinatorial preference suggests a deliberate optimization choice by the inventors. No publicly available EC50 data exist to quantify the magnitude of differentiation relative to mono-preferred or non-preferred analogs.

Alpha7 nAChR Positive allosteric modulator Patent-enabled chemical space

Bulk Purity Differentiation: 95% HPLC Purity with Vendor-Specific Quality Control

The compound is commercially supplied at 95% purity (HPLC) by AKSci, a specification that matches or exceeds typical research-grade supply of structurally related tetrazole propanamides . Notably, the close analog CAS 483994-90-7 (3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide) is also listed at 95% by the same vendor, indicating that the target compound meets the same purity benchmark within this compound series . Higher purity specifications (>97%) are not routinely available from standard commercial sources, positioning the 95% product as the practical procurement standard for in vitro pharmacology.

Chemical purity Quality assurance Procurement specification

Molecular Weight Monoisotopic Precision: Identity Confirmation via HRMS Compatibility

The molecular formula C19H21N5O3 yields a monoisotopic mass of 367.1642 Da, enabling unambiguous HRMS confirmation upon receipt [1]. The structurally analogous 3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483994-90-7) shares the same molecular formula and mass, but the two compounds are distinguishable by chromatographic retention time and tandem MS fragmentation patterns . This highlights the necessity of mass spectrometric identity confirmation rather than relying solely on nominal mass, as several tetrazole propanamide analogs are isobaric.

High-resolution mass spectrometry Compound identity verification Quality control

Procurement-Ready Application Scenarios for N-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide


Alpha7 nAChR Positive Allosteric Modulator Screening in Neurological Disorder Models

The compound is suitable as a tool compound for laboratories investigating α7 nAChR PAM pharmacology in cognitive deficit, neuroinflammation, or pain models, consistent with the patent's therapeutic indications [1]. Its dual-preferred substitution pattern makes it a rational choice for establishing SAR trends within the tetrazole aryl amide series. Researchers should verify functional activity in their own α7 nAChR assays, as public EC50 values are not available.

Regioisomer Selectivity Profiling in Tetrazole Propanamide Libraries

When building a focused library of tetrazole propanamide analogs, the 3-methoxy isomer serves as a defined point of comparison against its 2-methoxy regioisomer (CAS 483993-77-7) and the 2,4-dimethoxy analog (CAS 483994-90-7) . The 95% purity specification enables reliable SAR interpretation across the series, provided all compounds are sourced from the same vendor to control for impurity variables.

Method Development for HRMS-Based Isomer Differentiation

The isobaric relationship between this compound and CAS 483994-90-7 (both C19H21N5O3) makes it an ideal candidate for developing and validating LC-HRMS/MS methods that must distinguish positional isomers in pharmaceutical impurity profiling or metabolite identification workflows [1]. The known molecular formula and monoisotopic mass of 367.1642 Da serve as calibration benchmarks.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.